4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile
CAS No.: 20633-35-6
Cat. No.: VC8397384
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20633-35-6 |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile |
| Standard InChI | InChI=1S/C9H15NO2/c1-9(2,4-3-5-10)8-11-6-7-12-8/h8H,3-4,6-7H2,1-2H3 |
| Standard InChI Key | VTPNGHOHXTVFHE-UHFFFAOYSA-N |
| SMILES | CC(C)(CCC#N)C1OCCO1 |
| Canonical SMILES | CC(C)(CCC#N)C1OCCO1 |
Introduction
Chemical Identity and Structural Features
Structural Analysis
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Dioxolane Ring: The 1,3-dioxolane moiety acts as a protecting group, stabilizing aldehydes or ketones during synthetic processes. Its electron-rich oxygen atoms enable participation in hydrogen bonding and dipole interactions.
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Nitrile Group: The -C≡N group confers electrophilicity, making the compound reactive toward nucleophiles (e.g., Grignard reagents, amines).
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Steric Effects: The methyl group at the fourth carbon introduces steric hindrance, potentially influencing reaction selectivity.
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Strategies
The compound can be dissected into two key fragments:
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4-Methylpentanenitrile: A nitrile precursor.
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1,3-Dioxolane: Introduced via acetalization.
Proposed Synthetic Pathways
Pathway A: Acetalization of a Ketone Precursor
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Start with 4-methylpentan-2-one.
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Protect the ketone as a dioxolane using ethylene glycol and an acid catalyst (e.g., -toluenesulfonic acid).
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Convert the protected ketone to a nitrile via a Strecker synthesis or cyanide substitution.
Pathway B: Nitrile Formation Followed by Acetalization
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Synthesize 4-methylpent-4-enenitrile through hydrocyanation of a diene.
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Epoxidize the double bond, followed by acid-catalyzed cyclization with ethylene glycol to form the dioxolane ring.
Industrial Considerations
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Continuous Flow Reactors: Analogous to dioxolane synthesis, this method ensures precise temperature control and scalability.
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Catalysts: Solid acids (e.g., sulfonated resins) minimize byproducts and simplify purification.
Physicochemical Properties
Predicted Properties (Based on Analogues)
| Property | Value/Description |
|---|---|
| Boiling Point | ~250–270°C (estimated) |
| Density | 1.05–1.10 g/cm³ |
| Solubility | Miscible in polar aprotic solvents (DMF, DMSO) |
| Stability | Hydrolyzes under acidic conditions |
Reactivity and Functionalization
Nucleophilic Additions
The nitrile group undergoes reactions such as:
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Hydrolysis: To carboxylic acids or amides under acidic/basic conditions.
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Reduction: Catalytic hydrogenation yields primary amines ().
Dioxolane Ring-Opening
Under acidic conditions, the dioxolane hydrolyzes to regenerate a ketone:
This reversibility is exploited in protecting-group strategies.
Applications in Organic Synthesis
Pharmaceutical Intermediates
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Antiviral Agents: Dioxolane derivatives are precursors to nucleoside analogues (e.g., Lamivudine).
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Chiral Building Blocks: The methyl group induces asymmetry, enabling enantioselective synthesis.
Polymer Chemistry
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Cross-Linking Agents: Nitriles polymerize via radical initiators, forming thermoset resins.
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Coordination Polymers: The nitrile group binds metal ions (e.g., Cu²⁺, Fe³⁺), creating porous frameworks.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective nitrile formation.
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Biodegradable Polymers: Exploring dioxolane-nitrile copolymers for sustainable materials.
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